2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid
Description
2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is a complex organic compound featuring a piperazine ring, an oxadiazole moiety, and a butanoic acid group
Properties
IUPAC Name |
2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-5-12-17-11(18-24-12)10-19-6-8-20(9-7-19)14(21)13(15(22)23)16(2,3)4/h13H,5-10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWLEQSUVLMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCN(CC2)C(=O)C(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment to Piperazine: : The oxadiazole derivative is then reacted with piperazine. This step often involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the piperazine ring.
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Formation of the Butanoic Acid Derivative: : The final step involves the acylation of the piperazine derivative with 3,3-dimethylbutanoic acid chloride in the presence of a base such as triethylamine (TEA) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the oxadiazole ring, which is known for its antimicrobial and anti-inflammatory activities .
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The piperazine ring is a common motif in many pharmaceuticals, suggesting possible applications in treating neurological disorders or infections .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid would depend on its specific biological target. Generally, compounds with piperazine and oxadiazole moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Piperazine Derivatives: Commonly found in pharmaceuticals, these compounds are used to treat a variety of conditions, including anxiety and schizophrenia.
Uniqueness
The uniqueness of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid lies in its combined structural features, which may confer a distinct pharmacological profile. The presence of both the oxadiazole and piperazine rings in a single molecule could result in synergistic effects, enhancing its biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
